3,4-Diacetoxy-1-butene
Overview
Description
3,4-Diacetoxy-1-butene is an organic compound with the molecular formula C8H12O4. It is a diacetoxybutene derivative, commonly used in various chemical reactions and industrial applications. This compound is known for its unique structure, which includes two acetoxy groups attached to a butene backbone.
Mechanism of Action
Target of Action
It is known to partake in nucleophilic substitution reactions with various substrates, including acyl halides, anhydrides, and esters .
Mode of Action
The precise mechanism of action of 3,4-Diacetoxy-1-butene remains incompletely understood . Nevertheless, it is believed to partake in nucleophilic substitution reactions with various substrates, including acyl halides, anhydrides, and esters . These reactions progress through a series of steps involving the formation of an intermediate, subsequent attack by the nucleophile, and ultimately yielding the desired product .
Biochemical Pathways
This compound plays a significant role in synthesizing a wide array of compounds, encompassing amino acids, peptides, and polymers . Moreover, it is instrumental in the creation of intricate molecules like polycyclic aromatic hydrocarbons .
Pharmacokinetics
It is known that any residual this compound is largely hydrolyzed to 3,4-dihydroxy-1-butene with the release of acetic acid .
Result of Action
The result of the action of this compound is the formation of a variety of compounds through nucleophilic substitution reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. It is known that the compound is used as a comonomer for EVOH and PVOH copolymers, and there is no safety concern for the consumer if the migration of the substance does not exceed 0.05 mg/kg food .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diacetoxy-1-butene can be synthesized through the oxidative acetoxylation of 1,3-butadiene in the presence of palladium-based intermetallic compounds. The reaction involves the use of acetic acid and molecular oxygen . Another method involves the acetylation of 3-hydroxy-4-acetoxy-1-butene or 3-acetoxy-4-hydroxy-1-butene with acetic anhydride .
Industrial Production Methods: Industrial production of this compound typically involves the oxidative acetoxylation process mentioned above. This method is favored due to its high yield and cost-effectiveness under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3,4-Diacetoxy-1-butene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can participate in nucleophilic substitution reactions with various substrates, including acyl halides, anhydrides, and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of catalysts such as palladium or platinum complexes.
Major Products Formed:
Oxidation: Products can include carboxylic acids and ketones.
Reduction: Products can include alcohols and alkanes.
Substitution: Products vary widely depending on the substituents involved.
Scientific Research Applications
3,4-Diacetoxy-1-butene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
- 3,4-Dihydroxy-1-butene
- cis-1,4-Diacetoxy-2-butene
- 3,3-Dimethyl-1-butene
- 2,3-Dimethyl-2-butene
- 1,4-Diacetoxy-2-bromobenzene
- 3,4-Epoxy-1-butene
Comparison: 3,4-Diacetoxy-1-butene is unique due to its dual acetoxy groups, which confer distinct reactivity and properties compared to its analogs. For instance, 3,4-Dihydroxy-1-butene lacks the acetoxy groups, resulting in different chemical behavior and applications. Similarly, cis-1,4-Diacetoxy-2-butene has a different structural arrangement, affecting its reactivity and use in synthesis.
Properties
IUPAC Name |
2-acetyloxybut-3-enyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-4-8(12-7(3)10)5-11-6(2)9/h4,8H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWXARALRVYLAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C=C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939388 | |
Record name | 2-(Acetoxymethyl)-3-acetoxy-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20939388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18085-02-4 | |
Record name | 3-Butene-1,2-diol, 1,2-diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18085-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Diacetoxy-1-butene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018085024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Acetoxymethyl)-3-acetoxy-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20939388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-diacetoxybut-3-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.029 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Butene-1,2-diol, 1,2-diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.671 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIACETOXY-1-BUTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B625BEP46 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 3,4-Diacetoxy-1-butene in material science?
A1: this compound serves as a valuable monomer in the production of ethylene/vinyl alcohol copolymer (EVOH) and polyvinyl alcohol (PVOH) copolymers [, ]. These copolymers are particularly useful in food packaging due to their excellent gas barrier properties and resistance to high temperatures, such as those experienced during retort sterilization [].
Q2: How is this compound synthesized, and what are the major products of its reactions?
A2: this compound can be synthesized through the homogeneous catalytic diacetoxylation of 1,3-butadiene in the presence of acetic acid, palladium complexes, and acetate ions []. This reaction primarily yields cis- and trans-1,4-diacetoxy-2-butenes (15-17% yield, 48-50% selectivity) and this compound (10% yield, 40% selectivity) [].
Q3: Are there any safety concerns regarding the use of this compound in food contact materials?
A3: The European Food Safety Authority (EFSA) has evaluated the safety of this compound for use in food contact materials []. Their conclusion is that there is no safety concern for consumers if the migration of the substance, including its hydrolysis product 3,4-dihydroxy-1-butene, does not exceed 0.05 mg/kg of food []. This applies specifically when this compound is used as a comonomer in EVOH and PVOH copolymers [].
Q4: Are there any alternative materials to EVOH and PVOH copolymers containing this compound for food packaging applications?
A4: While the provided research doesn't delve into specific alternatives, it highlights the properties that make this compound containing copolymers desirable: high-temperature retort resistance and excellent gas barrier properties []. Research into alternative materials likely focuses on those that can provide similar performance characteristics while potentially addressing cost or environmental impact considerations.
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